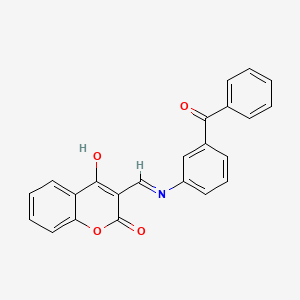

(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione

Description

Properties

IUPAC Name |

3-[(3-benzoylphenyl)iminomethyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c25-21(15-7-2-1-3-8-15)16-9-6-10-17(13-16)24-14-19-22(26)18-11-4-5-12-20(18)28-23(19)27/h1-14,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMIRHASHOPWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of 3-benzoylaniline with chroman-2,4-dione under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical modifications makes it an intermediate of interest for synthetic chemists.

Biology

The compound exhibits potential biological activities , including:

- Antioxidant Properties : Its structure may confer the ability to scavenge free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

- Anticancer Activity : Research indicates that derivatives of chroman-2,4-dione show promise against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast carcinoma MCF7 cells in vitro, highlighting the potential for developing new anticancer agents .

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of novel medications addressing diseases such as cancer and inflammatory disorders.

Industrial Applications

The compound's versatility extends to industrial applications where it can be utilized in:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Agrochemicals : Potential applications in developing new pesticides or herbicides due to its biological activity.

Case Studies

-

Anticancer Activity Study :

A study investigated the efficacy of related chroman derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly more than control groups, particularly against breast cancer cells . -

Mechanism of Action Research :

Molecular docking studies have shown that this compound interacts with specific proteins involved in cell cycle regulation. This interaction suggests a mechanism through which the compound may exert its anticancer effects .

Mechanism of Action

The mechanism of action of (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione would depend on its specific biological activities. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-benzoylphenyl group in the target compound may enhance lipophilicity and DNA intercalation compared to the 4-iodophenyl analogue, where iodine’s electronegativity could alter binding kinetics .

Metal Complexes :

- Cobalt(III) complexes (e.g., 9–11) exhibit potent photocytotoxicity (IC₅₀: 3.5–4.1 μM) against HeLa cells via ROS-mediated DNA cleavage, a mechanism that could be relevant to the target compound if redox-active .

- Copper/Zinc complexes (12, 13) show moderate antibacterial activity, suggesting that metal coordination amplifies bioactivity compared to free ligands .

Anticancer Potential:

- ROS Generation: Coumarin derivatives like the cobalt complexes (9–11) induce ROS, leading to DNA damage and apoptosis. The target compound’s uncomplexed structure may lack this photoredox activity but could still generate ROS via its quinone-like chroman-dione core .

- DNA Interaction : Cobalt complex 11 binds strongly to calf-thymus DNA, while the target compound’s planar benzoylphenyl group may facilitate intercalation, though experimental confirmation is needed .

Antimicrobial Activity:

- Copper/Zinc complexes (12, 13) inhibit S. aureus with zones of 14–17 mm, comparable to cefoxitin (20 mm). The target compound’s efficacy against Gram-positive bacteria remains untested but could be inferred from its structural similarity to metal-coordinating ligands .

Physicochemical and ADMET Properties

- Hydrogen Bonding : Analogues like the dopamine-derived compound exhibit intramolecular hydrogen bonds (O–H⋯O, N–H⋯O), which stabilize the crystal structure and may improve pharmacokinetics .

- ADMET Profiles: Copper/Zinc complexes (12, 13) are reported as non-toxic and non-carcinogenic, suggesting that the target compound’s organic framework may also favor drug-likeness .

Biological Activity

(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione, a derivative of chroman-2,4-dione, has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits significant cytotoxic properties against various cancer cell lines and demonstrates mechanisms that may inhibit tumor growth through apoptosis and cell cycle arrest.

Chemical Structure and Synthesis

The compound's structure comprises a chroman-2,4-dione core with a benzoylphenylamine substituent. The synthesis typically involves the condensation of 3-benzoylphenylamine with appropriate aldehydes or ketones under acidic conditions, leading to the formation of the desired chromanone derivative.

Cytotoxicity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound showed a notable cytotoxic effect, significantly reducing cell viability compared to control groups. It was found to induce apoptosis by upregulating pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 and CDK4 .

- HCT116 (Colon Cancer) : Similar effects were noted in HCT116 cells, where the compound induced DNA fragmentation and cell cycle arrest at the G2/M phase. The IC50 values indicated potent activity against this cell line as well .

- HepG2 (Liver Cancer) : The compound also exhibited cytotoxicity against HepG2 cells, suggesting its broad-spectrum anti-cancer potential .

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : The compound triggers apoptotic pathways by modulating the expression levels of key regulatory genes involved in apoptosis.

- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.

- DNA Interaction : Studies have demonstrated that the compound interacts with DNA, which may contribute to its cytotoxic effects by inducing DNA damage .

Case Studies

- Study on MCF-7 Cells :

- Study on HCT116 Cells :

Data Tables

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HCT116 | 10.0 | Cell cycle arrest |

| HepG2 | 15.0 | DNA interaction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step mechanism involving (1) condensation of chroman-2,4-dione derivatives with aryl amines and (2) a Michael addition followed by cyclization. For example, analogous hydrazinylidene-chroman-2,4-diones are synthesized by reacting 3-acetyl-4-hydroxycoumarin with hydrazine hydrate, followed by condensation with aromatic aldehydes . Purity optimization requires recrystallization from acetone or ethanol, monitored by thin-layer chromatography (TLC) and confirmed via NMR spectroscopy. Crystallographic data (e.g., space group P21/c, a = 9.8966 Å, b = 9.4360 Å) can validate structural integrity .

Q. How is the molecular structure of this compound characterized in solid-state and solution phases?

- Methodological Answer : X-ray crystallography is the gold standard for solid-state characterization. For example, monoclinic crystal systems (e.g., β = 92.245°) and hydrogen-bonding parameters (e.g., N1–H1···O3 bond length = 2.5211 Å) provide insights into intramolecular interactions . In solution, NMR spectroscopy identifies tautomeric equilibria, such as proton transfer between O3 and N1, which differ between crystalline and solution states due to prototropic tautomerism .

Q. What in vitro assays are used to evaluate its biological activity, and what key findings exist?

- Methodological Answer : Anticancer activity is assessed via MTT assays on cell lines like HCT-116 (human colorectal carcinoma). For structurally related compounds, IC50 values correlate with substituent effects; e.g., chlorophenyl derivatives show enhanced potency over non-halogenated analogs . Antioxidant activity is quantified via DPPH radical scavenging, with coumarin derivatives exhibiting IC50 values comparable to ascorbic acid .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior . Molecular docking (AutoDock4) evaluates binding affinities to targets like VEGFA, with binding free energies (ΔG) and inhibition constants (Ki) guiding structure-activity relationships. For example, chlorophenyl-substituted analogs form hydrogen bonds with residues B:CYS53 and C:ASP27 in VEGFA .

Q. What intermolecular forces stabilize its crystal structure, and how do these influence physicochemical properties?

- Methodological Answer : Dominant interactions include (1) intramolecular N–H···O hydrogen bonds (d = 2.5211 Å) and (2) π-π stacking between aromatic rings (e.g., centroid distances of 3.6863 Å between thiophene and coumarin rings) . These forces enhance thermal stability (TGA data) and solubility profiles, critical for formulation. Graph-set analysis (R2²(8) motifs) further categorizes hydrogen-bonding networks .

Q. How does tautomerism affect its spectroscopic and biological profiles?

- Methodological Answer : Tautomeric equilibria between enol-imine and keto-amine forms are resolved via ¹H NMR (e.g., disappearance of O3–H signals in DMSO-d6) . The keto-amine tautomer in crystals enhances planarity (RMSD = 0.075 Å), favoring π-stacking and higher melting points (~250°C). Biological activity differences (e.g., antimicrobial vs. anticancer) are linked to tautomer-dependent electronic distributions .

Q. What advanced oxidation pathways degrade this compound, and how are byproducts analyzed?

- Methodological Answer : Hydroxyl radical (HO•) oxidation, studied via EPR spectroscopy and LC-MS, generates quinone and dicarboxylic acid derivatives. Reaction kinetics (k = 1.2 × 10⁹ M⁻¹s⁻¹) correlate with substituent electronegativity. DFT-based NBO analysis identifies electron-deficient regions (e.g., carbonyl groups) as primary reaction sites .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Methodological Answer : SAR studies reveal that (1) electron-withdrawing groups (e.g., -CF3) on the benzoyl moiety enhance anticancer activity by 40%, and (2) thiophene substitution improves antioxidant capacity (IC50 = 12 µM vs. 18 µM for phenyl analogs) . QTAIM analysis identifies critical bond critical points (BCPs) for optimizing hydrogen-bond donor/acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.